molecular formula C15H18N6O2 B2916292 5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 2097913-98-7

5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No. B2916292
CAS RN: 2097913-98-7
M. Wt: 314.349
InChI Key: PVNKTXQZURDVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality 5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in chemical synthesis has explored the reactions of pyrimidine derivatives, demonstrating their versatility in creating a broad range of compounds. For instance, reactions involving pyrimidine and barbituric acid derivatives in dimethyl formamide yield compounds with potential for further chemical transformations (Link et al., 1981). Such reactions underscore the synthetic utility of pyrimidine derivatives in constructing complex molecular architectures.

Antimicrobial and Antitubercular Activities

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular potentials. A study reports on the synthesis of pyrimidine-azetidinone analogues and their in vitro antimicrobial and antitubercular activities, highlighting the structural basis for their biological activities (Chandrashekaraiah et al., 2014). This research suggests that pyrimidine derivatives can serve as valuable scaffolds for developing new antibacterial and antitubercular agents.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives have been investigated, revealing their potential to modulate oxidative stress. Studies have shown that certain pyrimidine compounds exhibit significant antioxidant activity, which could be leveraged in developing therapeutics targeting oxidative stress-related diseases (Grabovskii et al., 2018).

Anticancer Activity

Research on pyrimidine derivatives has also extended to the exploration of their anticancer activities. Novel pyrimidine compounds have been synthesized and tested for their efficacy against cancer cell lines, with some showing promising results (Abdellatif et al., 2014). These findings highlight the potential of pyrimidine derivatives in oncology research, offering avenues for the development of new anticancer agents.

Anti-Inflammatory and Analgesic Activities

Furthermore, pyrimidine derivatives have been evaluated for their anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents for managing pain and inflammation (Antre et al., 2011). This research underscores the therapeutic versatility of pyrimidine derivatives, extending their application beyond antimicrobial and anticancer activities.

properties

IUPAC Name

5,6-dimethyl-3-[2-oxo-2-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-10-11(2)18-9-21(14(10)23)8-13(22)20-6-12(7-20)19-15-16-4-3-5-17-15/h3-5,9,12H,6-8H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNKTXQZURDVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-3-(2-oxo-2-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one

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